molecular formula C9H12O3 B14001742 4-Hydroxy-3-(3-methylbut-2-en-1-yl)furan-2(5H)-one CAS No. 10406-15-2

4-Hydroxy-3-(3-methylbut-2-en-1-yl)furan-2(5H)-one

Cat. No.: B14001742
CAS No.: 10406-15-2
M. Wt: 168.19 g/mol
InChI Key: RTVHNITULMBXKJ-UHFFFAOYSA-N
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Description

2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- is a naturally occurring compound found in various plants and microorganisms It belongs to the class of butenolides, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxy-3-(3-methyl-2-buten-1-yl)phenylacetic acid with acetic anhydride in the presence of a catalyst can yield the desired furanone derivative .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using specific strains of fungi or bacteria. For example, the endophytic fungus Aspergillus terreus has been reported to produce butenolide derivatives, including 2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)-, through solid-state fermentation .

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield 4-hydroxy-3-(3-methyl-2-buten-1-yl)benzoic acid, while reduction with NaBH4 can produce 4-hydroxy-3-(3-methyl-2-buten-1-yl)dihydrofuranone .

Scientific Research Applications

2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of butyrylcholinesterase by binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(5H)-Furanone,4-hydroxy-3-(3-methyl-2-buten-1-yl)- is unique due to its specific combination of a furanone ring and a prenyl side chain. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other butenolides and related compounds.

Properties

CAS No.

10406-15-2

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-hydroxy-4-(3-methylbut-2-enyl)-2H-furan-5-one

InChI

InChI=1S/C9H12O3/c1-6(2)3-4-7-8(10)5-12-9(7)11/h3,10H,4-5H2,1-2H3

InChI Key

RTVHNITULMBXKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(COC1=O)O)C

Origin of Product

United States

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